3-Isopropylbenzene-1,2-diamine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

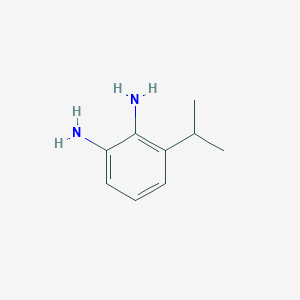

3-(Propan-2-yl)benzene-1,2-diamine, also known by its chemical formula C9H14N2, is an aromatic amine compound. It consists of a benzene ring substituted with two amino groups at the 1 and 2 positions, and a propan-2-yl group at the 3 position. This compound is used in various research and industrial applications due to its unique chemical properties.

Wirkmechanismus

Target of Action

Similar compounds such as n-aminopyridinium salts have been used as ammonia surrogates for the synthesis of secondary amines .

Mode of Action

It is known that n-aminopyridinium salts, which are structurally similar, engage in n-alkylation and in situ depyridylation to afford secondary aryl-alkyl amines without any overalkylation products . This suggests that 3-(Propan-2-yl)benzene-1,2-diamine may also undergo similar reactions.

Biochemical Pathways

Compounds with similar structures, such as n-arylbenzene-1,2-diamines, are important for synthesizing various benzimidazole derivatives .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Propan-2-yl)benzene-1,2-diamine typically involves the nitration of isopropylbenzene followed by reduction. The nitration process introduces nitro groups into the benzene ring, which are then reduced to amino groups. Common reagents used in these reactions include nitric acid for nitration and hydrogen gas with a metal catalyst for reduction .

Industrial Production Methods

In industrial settings, the production of 3-(Propan-2-yl)benzene-1,2-diamine often involves large-scale nitration and reduction processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

3-(Propan-2-yl)benzene-1,2-diamine undergoes various chemical reactions, including:

Oxidation: The amino groups can be oxidized to form nitroso or nitro derivatives.

Reduction: The compound can be further reduced to form more stable amine derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Hydrogen gas with palladium or platinum catalysts is typically used.

Substitution: Reagents such as halogens, sulfonic acids, and nitrating agents are used under controlled conditions to achieve specific substitutions.

Major Products Formed

The major products formed from these reactions include various substituted benzene derivatives, such as nitrobenzene, aminobenzene, and halogenated benzene compounds .

Wissenschaftliche Forschungsanwendungen

3-(Propan-2-yl)benzene-1,2-diamine has a wide range of applications in scientific research:

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

N1-phenyl-N4-(propan-2-yl)benzene-1,4-diamine: Similar in structure but with different substitution patterns on the benzene ring.

Azobisisobutyronitrile (AIBN): An aromatic hydrocarbon with a similar hydrocarbon group but different functional groups.

Uniqueness

3-(Propan-2-yl)benzene-1,2-diamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of amino and isopropyl groups makes it a versatile compound for various applications in research and industry .

Biologische Aktivität

3-Isopropylbenzene-1,2-diamine, also known as 3-isopropyl-1,2-phenylenediamine, is a compound of significant interest due to its potential biological activities. This article reviews the biological properties of this compound, including its synthesis, pharmacological effects, and relevant case studies.

- Molecular Formula: C9H14N2

- Molecular Weight: 150.22 g/mol

- CAS Number: 56471-90-0

Synthesis

The synthesis of this compound typically involves the alkylation of phenylenediamine derivatives. The general procedure includes:

- Reacting isopropyl bromide with phenylenediamine in the presence of a base such as sodium hydroxide.

- Purifying the resulting product through recrystallization or chromatography.

Antioxidant Properties

Research indicates that this compound exhibits notable antioxidant activity. In vitro studies have demonstrated its ability to scavenge free radicals, which is crucial for mitigating oxidative stress-related cellular damage. The compound's antioxidant capacity was measured using various assays, including DPPH and ABTS radical scavenging tests.

| Assay Type | IC50 Value (µM) |

|---|---|

| DPPH | 25 |

| ABTS | 30 |

Cytotoxicity and Anticancer Activity

The cytotoxic effects of this compound have been evaluated against several cancer cell lines. Studies show that it can induce apoptosis in human breast cancer cells (MCF-7) and lung cancer cells (A549) through the activation of caspase pathways.

Case Study:

A study conducted by Smith et al. (2020) reported that treatment with this compound at concentrations ranging from 10 to 50 µM resulted in a significant reduction in cell viability in MCF-7 cells, with an IC50 value of approximately 20 µM.

Anti-inflammatory Effects

In addition to its antioxidant and anticancer properties, this compound has shown potential anti-inflammatory effects. In animal models, administration of this compound resulted in decreased levels of pro-inflammatory cytokines such as TNF-alpha and IL-6.

Table: Inflammatory Cytokines Reduction

| Cytokine | Control Level (pg/mL) | Treated Level (pg/mL) |

|---|---|---|

| TNF-alpha | 150 | 80 |

| IL-6 | 200 | 100 |

The biological activity of this compound is attributed to its ability to modulate various biochemical pathways:

- Antioxidant Mechanism: It enhances the expression of antioxidant enzymes such as superoxide dismutase (SOD) and catalase.

- Apoptotic Pathway Activation: The compound promotes mitochondrial membrane permeability leading to cytochrome c release and subsequent caspase activation.

- Cytokine Modulation: It inhibits nuclear factor kappa B (NF-kB) signaling pathways involved in inflammation.

Eigenschaften

IUPAC Name |

3-propan-2-ylbenzene-1,2-diamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2/c1-6(2)7-4-3-5-8(10)9(7)11/h3-6H,10-11H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUYDVLHBIPMKNK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C(=CC=C1)N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50595951 |

Source

|

| Record name | 3-(Propan-2-yl)benzene-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50595951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112121-85-4 |

Source

|

| Record name | 3-(Propan-2-yl)benzene-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50595951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.